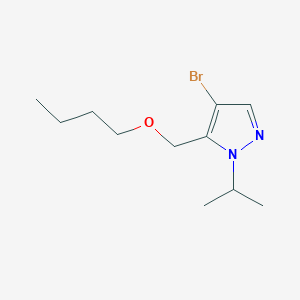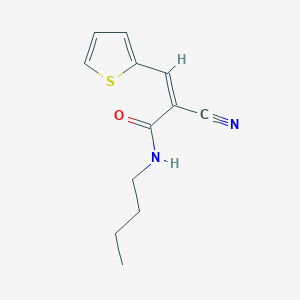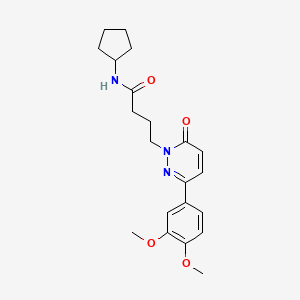![molecular formula C19H21NO6S B2539273 4-({1-[3-(4-Methansulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-on CAS No. 2199712-41-7](/img/structure/B2539273.png)
4-({1-[3-(4-Methansulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a methanesulfonylphenyl group, an azetidine ring, and a pyranone structure
Wissenschaftliche Forschungsanwendungen
4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonylphenyl Intermediate: This step involves the reaction of a phenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative under controlled conditions to form the azetidine ring.
Pyranone Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wirkmechanismus
The mechanism of action of 4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The azetidine ring can provide structural rigidity, enhancing the compound’s binding affinity to its targets. The pyranone moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound also features an azetidine ring and is used in similar applications.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar structural motif and is used in medicinal chemistry.
Uniqueness
4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl group, azetidine ring, and pyranone structure makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[3-(4-methylsulfonylphenyl)propanoyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-13-9-15(10-19(22)25-13)26-16-11-20(12-16)18(21)8-5-14-3-6-17(7-4-14)27(2,23)24/h3-4,6-7,9-10,16H,5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMXXVYEVMMPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)
![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)

![2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2539200.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

